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Compound of Interest

Compound Name: 3-Formyl-8-methoxychromone

Cat. No.: B15069527

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of substituted
chromones, a class of heterocyclic compounds of significant interest in medicinal chemistry and
drug development.[1] The information presented herein is intended to serve as a foundational
resource for researchers engaged in the synthesis, characterization, and application of these
versatile scaffolds.

Introduction to Chromones

Chromones, or 1,4-benzopyrones, are a group of naturally occurring and synthetic compounds
built upon a benzopyran-4-one framework.[2] This privileged structure is a key component of
numerous flavonoids, such as flavones and isoflavones, which are widely recognized for their
diverse biological activities.[1] The chromone core can be readily functionalized at various
positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
This structural versatility has made substituted chromones attractive candidates for the
development of novel therapeutic agents targeting a wide range of diseases, including cancer,
inflammation, and neurodegenerative disorders.[1]

Tabulated Physical Properties of Substituted
Chromones
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The following tables summarize key physical properties for a selection of substituted
chromones. It is important to note that a comprehensive, directly comparable dataset for a wide
range of substituted chromones is not readily available in the public domain, and thus, some
data points may be absent.

Table 1: Melting and Boiling Points of Selected
Substituted Chromones =

Compound Substituent(s) Melting Point (°C) Boiling Point (°C)
Chromone - 59[3]

Flavone 2-phenyl 94-97[4][5][6] ;L;S (at 1 mmHg)I4]
2-Methylchromone 2-methyl

3-Methylchromone 3-methyl 68-73[7]

6-Methylchromone 6-methyl

3-Formylchromone 3-formyl 151-153[3]

3-Formyl-6-

methylchromone 3-formyl, 6-methyl 172-173[8][9]

6-Nitrochromone 6-nitro 172-175[10] 347.1 (Predicted)[11]
6-Bromochromone 6-bromo 135-139[12][13]

6-Methylchromone-2-
) ] 2-carboxy, 6-methyl 267-270[14]
carboxylic acid

Note: Boiling point data for many substituted chromones is not readily available due to their
tendency to be high-boiling solids.

Table 2: Solubility and pKa of Selected Substituted
Chromones
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Compound Substituent(s) Aqueous Solubility pKa
Flavone 2-phenyl Insoluble[5][6]
2-Methylchromone 2-methyl Limited solubility[12]
) pKal ~3.4, pKa2 ~8.8
Hydroxyquinones 2-hydroxy, 3- ]
) (for a methylamino-
(related structures) substituted

derivative)[15]

Hydroxyquinones
2-hydroxy - ~6.3[3]
(related structures)

Note: Quantitative solubility and pKa data for a wide range of substituted chromones are not
extensively documented in publicly available literature. Flavonoids, in general, exhibit low water
solubility.[14][16][17] The pKa of hydroxy-substituted chromones is influenced by the position of
the hydroxyl group.

Table 3: Spectroscopic Data for Selected Substituted
Chromones

UV-Vis Amax (nm) Key FTIR Peaks

Compound Substituent(s)
(Solvent) (cm~?)
Band I: 300-380, Band )
C=0: ~1650, Aromatic
Flavone 2-phenyl II: 240-280 (Methanol)

C=C: ~1600, 1580[19]
[18]

C=0 (ketone): 1645,
3-Formylchromone 3-formyl - C=0 (aldehyde):
1693-1904[1][2]

6-Nitrochromone 6-nitro
2-Amino-6-bromo-3- 2-amino, 3-formyl, 6- Detailed analysis
formylchromone bromo available[13]

Note: UV-Vis spectra of flavones and flavonols typically show two main absorption bands.[18]
The position of these bands is sensitive to the substitution pattern.[14][20] FTIR spectra are
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characterized by a strong carbony! stretch and bands corresponding to the aromatic rings.

Table 4: *H and **C NMR Chemical Shift Ranges for
Substituted Chromones

Typical Chemical

Nucleus Position ] Notes
Shift (ppm)

1H C2-H 6.2-6.4

1H C3-H 7.8-8.0

Dependent on

H Aromatic-H 7.0-8.2 o
substitution pattern.
13C Cc2 ~155
13C C3 ~112
13C C4 (C=0) ~177
. Highly dependent on
13C Aromatic-C 115 - 160

substituents.[4][21]

Note: Chemical shifts are influenced by the electronic effects of substituents.[21] Data is
typically recorded in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical
properties of substituted chromones.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure
crystalline solid, this transition occurs over a narrow temperature range. Impurities typically
depress and broaden the melting range.

Procedure:
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o Sample Preparation: A small amount of the dry, finely powdered substituted chromone is
introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The
sample is packed tightly by tapping the tube or dropping it through a long glass tube.[11][19]
[22]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer or temperature probe.

o Heating: The sample is heated at a steady rate. An initial rapid heating can be used to
determine an approximate melting point.[22]

o Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute
as the temperature approaches the expected melting point.

o Data Recording: The temperature at which the first drop of liquid appears is recorded as the
beginning of the melting range, and the temperature at which the entire sample becomes a
clear liquid is the end of the range.[7]

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent
by agitating an excess of the solid with the solvent until equilibrium is reached.

Procedure:

e Preparation: An excess amount of the solid substituted chromone is added to a known
volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

» Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a
prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

¢ Phase Separation: The suspension is allowed to stand to allow the undissolved solid to
settle. Alternatively, the solid can be removed by centrifugation or filtration.

» Quantification: The concentration of the dissolved chromone in the clear supernatant is
determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-
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Performance Liquid Chromatography (HPLC), by comparing the response to a calibration
curve of known concentrations.

pKa Determination (Potentiometric Titration)

Principle: For acidic or basic substituted chromones (e.g., hydroxy or amino derivatives), the
pKa can be determined by titrating a solution of the compound with a standard solution of acid
or base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

Sample Preparation: A known amount of the substituted chromone is dissolved in a suitable
solvent, often a mixture of water and an organic co-solvent like ethanol or methanol for
compounds with low aqueous solubility.[3] The solution concentration is typically in the range
of 10—+ M.[18][23]

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a
magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved
carbon dioxide.[3][18]

Titration: A standard solution of a strong acid (e.g., HCI) or a strong base (e.g., NaOH) is
added in small, precise increments.[3][18]

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing
the solution to equilibrate.

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The
equivalence point is determined from the inflection point of the curve. The pKa is the pH at
which half of the volume of titrant required to reach the equivalence point has been added.
[24]

Spectroscopic Analysis

Procedure:

o Sample Preparation: A dilute solution of the substituted chromone is prepared in a UV-
transparent solvent (e.g., methanol, ethanol, or acetonitrile).
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e Spectrum Acquisition: The absorbance of the solution is measured over a range of
wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. A blank spectrum of
the solvent is recorded first and subtracted from the sample spectrum.

o Data Analysis: The wavelengths of maximum absorbance (Amax) are identified from the
resulting spectrum.

Procedure:

o Sample Preparation: For solid samples, a small amount of the substituted chromone is finely
ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the
spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing
the solid sample directly on the crystal.[15]

e Spectrum Acquisition: A background spectrum of the empty sample compartment (or the
clean ATR crystal) is recorded. The sample is then placed in the infrared beam, and the FTIR
spectrum is acquired.[15][25]

» Data Analysis: The positions (in wavenumbers, cm~1) and intensities of the absorption bands
are analyzed to identify the functional groups present in the molecule.

Procedure:

o Sample Preparation: A small amount of the substituted chromone (typically 1-10 mg for *H
NMR) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.[2][26] A
reference standard such as tetramethylsilane (TMS) may be added.

e Spectrum Acquisition: The NMR tube is placed in the spectrometer's magnetic field, and the
instrument is tuned and shimmed to optimize the magnetic field homogeneity. The NMR
spectrum (e.g., *H, 13C) is then acquired.

o Data Analysis: The chemical shifts (), coupling constants (J), and integration of the signals
are analyzed to elucidate the structure of the molecule.

Procedure:
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o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
This can be done directly via a solids probe or, more commonly, as the eluent from a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

« lonization: The sample molecules are ionized, for example, by electron impact (El) or
electrosray ionization (ESI).[27]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

» Detection: The abundance of each ion is measured by a detector.

o Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is
analyzed. The molecular ion peak provides the molecular weight of the compound, and the
fragmentation pattern gives structural information.

Signaling Pathways and Experimental Workflows

Substituted chromones have been shown to modulate various signaling pathways implicated in
disease. Understanding these pathways and the experimental workflows used to study them is
crucial for drug development.

Signaling Pathways

Certain substituted chromones act as inhibitors of Sirtuin 2 (SIRT2), a NAD*-dependent
deacetylase involved in cellular processes like cell cycle control and metabolism. Dysregulation
of SIRT2 is linked to neurodegenerative diseases.

Substituted Chromone

Inhibits

Deacetvlates Downstream Effects
>m—y—> Deacetylated Substrate »| (e.g., altered microtubule dynamics,
reduced inflammation)

Acetylated Substrate
(e.g., a-tubulin, p65)

Click to download full resolution via product page

Inhibition of the SIRT2 deacetylation pathway by substituted chromones.
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Some chromone derivatives have demonstrated neuroprotective effects by inhibiting the
Glycogen Synthase Kinase 3 (GSK3[)/Nuclear Factor-kappa B (NF-kB)/NOD-like receptor
protein 3 (NLRP3) inflammasome signaling pathway, which is involved in neuroinflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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